Product packaging for 4-Phenylcyclohex-1-ene-1-carboxylic acid(Cat. No.:CAS No. 143287-94-9)

4-Phenylcyclohex-1-ene-1-carboxylic acid

Cat. No.: B586075
CAS No.: 143287-94-9
M. Wt: 202.253
InChI Key: YRZUQRSZZQQEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Phenylcyclohex-1-ene-1-carboxylic acid is a versatile chemical scaffold prized in medicinal chemistry for the synthesis of novel bioactive molecules. Its core structure, featuring a carboxylic acid group and an unsaturated cyclohexene ring substituted with a phenyl group, makes it a valuable precursor for creating compounds with defined stereochemistry and potential biological activity . Recent research has demonstrated its significant application in the development of new anti-inflammatory agents. Specifically, derivatives synthesized from the cyclohex-1-ene-1-carboxylic acid moiety have shown potent antiproliferative effects in human immune cell cultures and a strong capacity to modulate key inflammatory signaling pathways . These compounds can significantly inhibit the secretion of critical pro-inflammatory cytokines such as TNF-α, with one derivative reducing its release by up to 81% . Furthermore, this chemical backbone has been utilized to create new amidrazone derivatives that exhibit selective bacteriostatic activity against strains including Staphylococcus aureus and Yersinia enterocolitica . The unique structure-activity relationships afforded by this compound provide a fertile ground for research in drug discovery, particularly in the design of new therapeutic candidates for inflammatory and infectious diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O2 B586075 4-Phenylcyclohex-1-ene-1-carboxylic acid CAS No. 143287-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylcyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZUQRSZZQQEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699357
Record name 1,2,3,6-Tetrahydro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143287-94-9
Record name 1,2,3,6-Tetrahydro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Formation of 4 Phenylcyclohex 1 Ene 1 Carboxylic Acid

Established Multi-Step Organic Synthesis Pathways

The most prominent and well-established method for constructing the 4-phenylcyclohex-1-ene core is the Diels-Alder reaction, a powerful tool for forming six-membered rings with a high degree of control. wikipedia.orgslideshare.net This thermally allowed [4+2] cycloaddition provides a reliable route to the target molecule through the careful selection of a conjugated diene and a dienophile. wikipedia.org

Precursor Compounds and Starting Material Selection

The logical retrosynthetic disconnection of 4-Phenylcyclohex-1-ene-1-carboxylic acid via a Diels-Alder reaction points to two key precursors: a substituted diene and a dienophile.

Diene : The phenyl group at the 4-position of the target cyclohexene (B86901) ring originates from the diene. Therefore, 1-phenyl-1,3-butadiene is the requisite diene. This starting material can be synthesized through methods such as the Wittig reaction, for instance, by reacting trans-cinnamaldehyde with the appropriate phosphonium ylide. nih.gov

Dienophile : The carboxylic acid moiety at the 1-position of the ring is introduced by the dienophile. Acrylic acid or its ester derivatives, such as methyl acrylate , serve as effective dienophiles. Electron-withdrawing groups on the dienophile, like the carboxyl or ester function, accelerate the reaction rate. masterorganicchemistry.comlibretexts.org The use of an ester like methyl acrylate is common, which would then require a subsequent hydrolysis step to yield the final carboxylic acid.

Table 1: Precursor Selection for Diels-Alder Synthesis
RolePrecursor CompoundRationale
Diene1-Phenyl-1,3-butadieneProvides the C2, C3, C4, and C5 carbons of the cyclohexene ring and the phenyl substituent at the C4 position.
DienophileAcrylic acid or Methyl AcrylateProvides the C1 and C6 carbons of the ring and the carboxylic acid (or ester precursor) at the C1 position.

Strategic Functional Group Interconversions Leading to the Cyclohexene Carboxylic Acid Moiety

The core of the synthesis is the [4+2] cycloaddition reaction itself, which forms the two new carbon-carbon sigma bonds and the cyclohexene ring in a single, concerted step. wikipedia.orgyoutube.com If an esterified dienophile such as methyl acrylate is used for the cycloaddition, a subsequent functional group interconversion is necessary. The resulting methyl 4-phenylcyclohex-1-ene-1-carboxylate must be hydrolyzed to the target carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide) followed by an acidic workup to protonate the carboxylate salt.

Control of Regioselectivity and Stereochemistry in Cyclohexene Ring Formation

The Diels-Alder reaction is renowned for its high degree of predictability in terms of both regioselectivity and stereochemistry. wikipedia.orglibretexts.org

Regioselectivity : When unsymmetrical dienes and dienophiles are used, the question of which constitutional isomer forms becomes critical. masterorganicchemistry.comchemistrysteps.com The reaction between 1-phenyl-1,3-butadiene (a 1-substituted diene) and acrylic acid is governed by the electronic properties of the substituents, often explained by frontier molecular orbital theory. wikipedia.orgnih.gov The general preference follows the "ortho-para rule". wikipedia.orgyoutube.com In this specific case, the reaction strongly favors the formation of the "ortho" product, which places the phenyl group and the carboxylic acid group in a 1,4-relationship on the newly formed ring, yielding the desired this compound. The formation of the "meta" regioisomer is generally disfavored. masterorganicchemistry.com

Stereochemistry : The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.comlibretexts.org The addition occurs in a syn fashion to both the diene and the dienophile. libretexts.org Furthermore, the reaction often proceeds via an endo transition state, especially with cyclic dienes or when secondary orbital overlap is possible, though this is less of a defining factor for the final product structure in this acyclic system compared to regioselectivity. libretexts.orgyoutube.comstackexchange.com

Advanced Catalytic Carboxylation Approaches Utilizing Carbon Dioxide

Modern synthetic chemistry increasingly seeks to utilize abundant, non-toxic, and renewable feedstocks like carbon dioxide (CO₂). frontiersin.orgiciq.org Transition metal-catalyzed carboxylation reactions have emerged as a powerful strategy for incorporating CO₂ to form valuable carboxylic acids. iciq.orgrsc.org

Transition Metal-Catalyzed Carboxylation Systems

A variety of transition metals, including palladium, nickel, and rhodium, have been shown to catalyze the carboxylation of organic substrates with CO₂. acs.org These reactions provide an alternative to traditional methods and are applicable to a range of starting materials, such as aryl halides, alkenes, and alkynes. mdpi.com The general principle involves the formation of an organometallic intermediate that is nucleophilic enough to attack the electrophilic carbon of CO₂, thereby forming a new carbon-carbon bond. acs.org

Copper-Catalyzed Carboxylation of Unsaturated Substrates (e.g., Alkenyl Boronic Acids, Alkynes, Dienes)

Copper-catalyzed systems are particularly noteworthy for their efficiency and cost-effectiveness in CO₂ fixation. rsc.orgnih.gov These catalysts are effective for the carboxylation of a variety of unsaturated substrates, including dienes, which presents a potential direct route to cyclohexene carboxylic acids. frontiersin.org

Recent breakthroughs have demonstrated the copper-catalyzed asymmetric dicarboxylation of 1,3-dienes using CO₂. nih.govbohrium.com A related mono-carboxylation, while less explored, could theoretically be applied to a substrate like 1-phenyl-1,3-butadiene. The mechanism often involves a copper-hydride or copper-boryl species that first adds across the diene system to generate a key allyl-copper intermediate. rsc.orgresearchgate.net This nucleophilic intermediate then reacts with CO₂ to form the carboxylate.

A prominent strategy involves copper-catalyzed boracarboxylation. nih.gov In this process, a copper(I) catalyst reacts with a diboron reagent to form a boryl-copper species. This species adds to the 1,3-diene, creating a carboxylated allyl boronic ester intermediate, which can then undergo a second carboxylation. nih.govresearchgate.net By modifying this system, a selective mono-carboxylation could potentially be achieved to access compounds like this compound.

Table 2: Examples of Copper-Catalyzed Carboxylation Systems for Unsaturated Substrates
Substrate TypeCatalyst SystemKey ReagentsProduct TypeReference
1,3-DienesCu(I) complex with chiral phosphine ligandB₂(pin)₂, CO₂Chiral dicarboxylic acids nih.gov
AllylboronatesCu(I) with NHC ligand (e.g., IPr)CO₂β,γ-Unsaturated carboxylic acids frontiersin.org
Terminal AlkynesCuCl with TMEDA or NHC ligandCO₂Propiolic acids mdpi.comresearchgate.net
Aryl IodidesCuI with TMEDA or DMEDAEt₂Zn, CO₂Aromatic carboxylic acids nih.gov
Ligand Design and Catalyst Performance in Cu-mediated Systems

The efficacy of copper-catalyzed carboxylation reactions is highly dependent on the nature of the ligand employed. N-heterocyclic carbenes (NHCs) have been shown to be effective ligands in copper-catalyzed transformations, including the carboxylation of terminal alkynes with CO2 under ambient conditions. nih.gov The electronic properties of the ligand can influence the nucleophilicity of the catalytic species, which is a key factor in the activation of CO2. For instance, ligands with strong electron-donating properties can enhance the catalytic activity. nih.gov The choice of the copper source, such as copper(I) chloride, and the presence of a base are also critical parameters that affect catalyst performance. nih.gov

While direct copper-catalyzed carboxylation of a cyclic alkene like 4-phenylcyclohexene (B1218791) to yield this compound is a plausible synthetic route, the specific ligand and reaction conditions would need to be optimized. The performance of the catalyst would be evaluated based on the yield and regioselectivity of the carboxylation reaction.

Table 1: Representative Ligands in Copper-Catalyzed Carboxylation

Ligand TypeExamplePotential Role
N-Heterocyclic Carbene (NHC)1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)Enhance catalyst stability and activity
Amine-basedTetramethylethylenediamine (TMEDA)Promote catalyst solubility and turnover
PhosphineTriphenylphosphine (PPh3)Modulate electronic properties of the copper center
Substrate Scope and Functional Group Tolerance in Copper Catalysis

Copper-catalyzed carboxylation reactions have demonstrated a broad substrate scope with good functional group tolerance. nih.gov For example, in the carboxylation of terminal alkynes, a variety of functional groups such as esters, hydroxyls, aldehydes, nitriles, and nitro groups are well-tolerated. nih.gov This wide tolerance is a significant advantage, as it allows for the synthesis of complex molecules without the need for extensive protecting group strategies.

In the context of synthesizing this compound, the phenyl group on the cyclohexene ring would be expected to be well-tolerated under typical copper-catalyzed carboxylation conditions. The development of a specific protocol would involve exploring the reactivity of 4-phenylcyclohexene or a related precursor.

Cobalt-Catalyzed Carbonylation and Carboxylation Reactions

Cobalt catalysis offers a complementary approach for the synthesis of carboxylic acids. These methods often involve the use of a reducing agent to facilitate the catalytic cycle.

Carboxylation of Organic Halides (e.g., Alkenyl Triflates)

Cobalt complexes can catalyze the carboxylation of alkenyl triflates with CO2. nih.gov This reaction typically employs a reducing agent, such as manganese powder, and proceeds under mild conditions. nih.gov The choice of ligand, for instance, a phenanthroline derivative, can significantly influence the reaction's efficiency. nih.gov A plausible precursor for this compound could be the corresponding alkenyl triflate, 4-phenylcyclohex-1-en-1-yl trifluoromethanesulfonate.

Carboxylation of Propargyl Acetates

The cobalt-catalyzed carboxylation of propargyl acetates with CO2 at atmospheric pressure provides a route to various carboxylic acids. kyoto-u.ac.jpnih.govfao.org This reaction also utilizes a reducing agent like manganese powder and can be performed at room temperature. kyoto-u.ac.jpnih.govfao.org While this method is primarily for acyclic systems, conceptually similar transformations involving cyclic propargyl-type substrates could be envisioned.

Carboxyzincation of Alkynes with CO2

A cobalt-catalyzed carboxyzincation of alkynes using CO2 and zinc powder has been developed. nih.gov This reaction allows for the incorporation of both a carboxyl group and a zinc moiety across a carbon-carbon triple bond. nih.gov The resulting zincated acrylate can be further functionalized. While not a direct route to the target molecule, this methodology highlights the versatility of cobalt catalysis in C-C bond formation with CO2.

Nickel-Catalyzed Carbon-Carbon Bond Formation with CO2

Nickel catalysts have also been successfully employed in carboxylation reactions, often exhibiting unique reactivity and selectivity. A notable example is a nickel-catalyzed carbonylation-carboxylation sequence involving a double incorporation of CO2. nih.gov This process can lead to the formation of three new carbon-carbon bonds in a single operation. nih.gov While the direct application of this specific cascade to the synthesis of this compound is not straightforward, it demonstrates the potential of nickel catalysis for complex molecular construction using CO2. Nickel-catalyzed electrochemical carboxylation of unactivated aryl and alkyl halides with CO2 has also been reported as a sustainable method for carboxylic acid synthesis. springernature.com

Table 2: Comparison of Catalytic Systems for Carboxylation

Metal CatalystTypical SubstratesKey Features
CopperTerminal alkynes, AlkenesMild reaction conditions, Broad functional group tolerance
CobaltAlkenyl triflates, Propargyl acetates, AlkynesUse of reducing agents, Versatile reactivity
NickelOrganic halidesCan facilitate complex transformations like double CO2 incorporation

Non-Catalytic Carboxylation Routes (e.g., Grignard or Organolithium Reagents with CO₂)

A classic and widely used method for synthesizing carboxylic acids is the carboxylation of organometallic reagents, such as Grignard or organolithium compounds, with carbon dioxide. mdpi.comwikipedia.org This non-catalytic route involves a two-step process. First, an organometallic reagent is prepared from an organic halide. For the synthesis of this compound, a precursor like 4-phenyl-1-bromocyclohex-1-ene would be reacted with magnesium metal to form the corresponding Grignard reagent (4-phenylcyclohex-1-en-1-ylmagnesium bromide).

In the second step, this highly nucleophilic organometallic compound is treated with carbon dioxide, typically in its solid form (dry ice). youtube.comyoutube.com The carbon atom of the Grignard reagent attacks the electrophilic carbon atom of CO₂, forming a new carbon-carbon bond and creating a magnesium carboxylate salt. youtube.com The final carboxylic acid is then obtained by quenching the reaction mixture with a dilute acid (acidification). wikipedia.orgyoutube.com This method is highly reliable for producing carboxylic acids with one additional carbon atom compared to the starting halide. youtube.com

Reaction Condition Optimization in Synthetic Protocols

Optimizing reaction conditions is critical to maximize the yield and purity of this compound while minimizing side reactions. Key parameters include the choice of solvent, temperature, pressure, and the stoichiometry of the reagents.

Solvent Systems and Reaction Environment Influence

The choice of solvent can significantly impact the outcome of carboxylation reactions. In transition metal-catalyzed systems, polar aprotic solvents like dimethylformamide (DMF) are often used as they can help to dissolve the various components and stabilize charged intermediates in the catalytic cycle. organic-chemistry.org

For non-catalytic routes involving Grignard or organolithium reagents, anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are required. These solvents are crucial as they solvate the magnesium or lithium ion, stabilizing the organometallic reagent. The reaction environment must be strictly anhydrous because these reagents are highly basic and will react readily with water or other protic sources, which would quench the reagent before it can react with carbon dioxide.

Temperature and Pressure Effects on Reaction Efficiency and Selectivity

Temperature and pressure are pivotal in controlling the rate and selectivity of carboxylation reactions.

Temperature: Nickel-catalyzed carboxylations of vinyl chlorides can often be conducted at room temperature. organic-chemistry.orgorganic-chemistry.org In contrast, the formation of Grignard reagents is typically initiated at room temperature and may require cooling to control the exothermic reaction. The subsequent carboxylation step with dry ice is performed at a very low temperature (-78 °C). Maintaining low temperatures during the addition of the organometallic reagent to CO₂ is important to prevent side reactions, such as the formation of ketones.

Pressure: A significant advantage of many modern catalytic methods is their ability to operate under atmospheric pressure (1 atm) of CO₂. organic-chemistry.orgorganic-chemistry.org This simplifies the experimental setup compared to older methods that required high pressures. wikipedia.org For Grignard reactions, the use of solid CO₂ (dry ice) provides a high local concentration of the reagent without the need for a pressurized system.

Reagent Stoichiometry and Addition Sequences

The precise ratio of reactants (stoichiometry) and the order in which they are added are fundamental for a successful synthesis.

Catalytic Routes: In the nickel-catalyzed synthesis, the organic chloride is the limiting reagent. The manganese powder is used in stoichiometric excess to ensure complete reduction and regeneration of the nickel catalyst throughout the reaction. The catalyst itself is used in sub-stoichiometric (catalytic) amounts.

Non-Catalytic Routes: For Grignard or organolithium reactions, the organic halide is typically used in a 1:1 molar ratio with the metal (e.g., magnesium). A large excess of carbon dioxide is used to ensure that all of the generated organometallic reagent is carboxylated and to minimize the potential for the Grignard reagent to react with the newly formed carboxylate salt. The sequence of addition is critical; the organometallic reagent is always added slowly to the carbon dioxide source (not the other way around) to maintain an excess of CO₂ and prevent the formation of ketone byproducts. youtube.com

Table 2: Comparison of Synthetic Routes

Feature Transition Metal-Catalyzed Route Non-Catalytic (Grignard) Route
Key Reagents Ni catalyst, Mn powder, CO₂ Mg metal, CO₂ (dry ice)
Precursor 4-phenyl-1-chlorocyclohex-1-ene 4-phenyl-1-bromocyclohex-1-ene
Temperature Often Room Temperature Formation: Room Temp; Carboxylation: -78 °C
Pressure Typically 1 atm CO₂ Atmospheric (uses solid CO₂)
Key Advantage Milder conditions, functional group tolerance High reliability, well-established method
Key Disadvantage Catalyst cost and sensitivity Requires strictly anhydrous conditions

Mechanistic Investigations of Reactions Pertaining to 4 Phenylcyclohex 1 Ene 1 Carboxylic Acid

Elucidation of Catalytic Cycles and Reaction Pathways

The formation of 4-Phenylcyclohex-1-ene-1-carboxylic acid via carboxylation of a suitable precursor, such as a 4-phenylcyclohexenyl halide or an related unsaturated hydrocarbon, is typically envisioned to proceed through a catalytic cycle driven by a low-valent transition metal, most commonly nickel or copper. These cycles involve a series of well-defined organometallic transformations.

In nickel-catalyzed carboxylations, the active catalytic species is typically a low-valent nickel complex, either Ni(0) or Ni(I). recercat.cat Air-stable Ni(II) precatalysts are often reduced in situ to generate the active species. nih.govacs.org The prevailing view is that metallic reductants like zinc or manganese powder serve as a source of electrons to access these low-valent nickel states. recercat.cat Theoretical studies have highlighted the crucial role of Ni(I) intermediates in the carboxylation of aryl chlorides. recercat.cat The character of the ligands coordinating to the nickel center is paramount in stabilizing these intermediates and influencing their reactivity.

In copper-catalyzed systems, the reaction pathways also involve distinct organometallic intermediates. For instance, in the carboxylation of aryl halides, a Cu(0) species, generated from a Cu(I) salt via reduction, is proposed to initiate the cycle. nih.gov This leads to the formation of an organocopper(I) complex. nih.gov Subsequent reaction with carbon dioxide yields a key copper carboxylate intermediate, which is central to the formation of the carboxylic acid product. nih.gov When substrates like terminal alkynes are used, a copper acetylide is formed as the key intermediate that reacts with CO2. nih.govresearchgate.net While not directly analogous to cyclohexene (B86901) formation, these examples underscore the common theme of organocopper intermediate generation prior to carboxylation.

Table 1: Key Organometallic Intermediates in Proposed Catalytic Cycles

Catalyst System Key Intermediates Precursors/Generation Role in Cycle
Nickel-based Ni(0)Ln, [Ni(I)Ln]+ Reduction of Ni(II) precatalysts with Zn(0) or Mn(0). recercat.catacs.org Active species for oxidative addition.
Aryl-Ni(II) Complex Oxidative addition of a phenylcyclohexenyl halide to Ni(0). Intermediate prior to CO₂ insertion.
Nickel Carboxylate Insertion of CO₂ into the Ni-C bond. nih.gov Precursor to the final carboxylic acid product.
Copper-based Cu(0) Species/Clusters Reduction of Cu(I) salts with agents like diethylzinc. nih.gov Active species for oxidative addition.
Aryl-Cu(I) Complex Oxidative addition of a phenylcyclohexenyl halide to Cu(0). nih.gov Intermediate that reacts with CO₂.

The catalytic cycles for the synthesis of this compound are composed of fundamental elementary steps.

Oxidative Addition : This is often the initiating step, where the low-valent metal center (e.g., Ni(0)) inserts into a carbon-halogen or carbon-pseudohalogen bond of a precursor molecule (e.g., a 4-phenylcyclohexenyl halide). This process increases the oxidation state and coordination number of the metal, for example, from Ni(0) to an Aryl-Ni(II) species. nih.govbohrium.com The efficiency of this step can be influenced by the electronic properties of the substrate. nih.gov

Nucleophilic Addition (Carboxylation) : The insertion of carbon dioxide into the metal-carbon bond of the organometallic intermediate (e.g., Aryl-Ni(II) or Aryl-Cu(I)) is the key C-C bond-forming step. researchgate.net This step, often referred to as carboxylation, forms a metal carboxylate complex. nih.govnih.gov This transformation is generally considered the first crucial step in CO₂-dependent catalytic reactions. researchgate.net

Reductive Elimination : This is typically the final step in many cross-coupling cycles, where the desired product is expelled from the metal center, and the metal is returned to its lower oxidation state, thus closing the catalytic loop. However, in carboxylation, the product is often released via protonolysis or a subsequent transmetalation step rather than direct reductive elimination of the carboxylic acid.

Transmetalation : In some reaction protocols, particularly those employing metallic reducing agents like zinc, an organozinc species may form in situ. recercat.cat A transmetalation step, where the aryl group is transferred from zinc to the nickel center, could be a key part of the catalytic cycle. This has been demonstrated as a plausible pathway in the nickel-catalyzed carboxylation of arylsulfonium salts. recercat.cat

Understanding Regioselectivity and Stereoselectivity in Cyclohexene Formation

For a molecule like this compound, controlling the position of the double bond and the carboxyl group (regioselectivity) is critical. In related nickel-catalyzed carboxylations of allylic alcohols, regioselectivity is a significant challenge. DFT calculations on such systems suggest that the regioselectivity is determined by steric effects during the C-C bond formation step. bohrium.com The formation of the thermodynamically more stable, linear product is often favored over a branched isomer. bohrium.com

Stereoselectivity, concerning the relative orientation of substituents on the cyclohexene ring, is also a key consideration, although it is less complex in this specific achiral molecule than in chiral analogues. In related cyclization reactions, the choice of catalyst, ligands, and additives can exert strong control over the stereochemical outcome. researchgate.net For instance, in the phenylselenoetherification of hexenols, additives like triethylamine (B128534) or tin(II) chloride can completely switch the stereoselectivity of the cyclization. researchgate.net While the mechanism is different, it highlights the principle that additives can profoundly influence the transition state geometry, thereby dictating the stereochemistry of the final product.

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies specifically for the synthesis of this compound are not extensively documented in the reviewed literature. However, the purpose of such studies would be to quantify the reaction rate's dependence on the concentration of the catalyst, substrate, and CO₂. This data is essential for identifying the rate-determining step of the catalytic cycle. For example, in the nickel-catalyzed carboxylation of allylic alcohols, DFT calculations have proposed that the activation of the C-O bond of the alcohol is the rate-determining step. bohrium.com In other enzyme-catalyzed decarboxylation reactions, the formation of a carbanion intermediate is known to present a significant kinetic barrier. umich.edu Kinetic analysis, including reaction progress monitoring and initial rate experiments, would be invaluable for validating proposed mechanisms and optimizing the reaction for efficiency.

Role of Additives and Co-catalysts in Reaction Mechanisms

Additives and co-catalysts often play a multifaceted and crucial role in transition-metal-catalyzed carboxylations.

Metallic Reductants : As mentioned, zinc (Zn) and manganese (Mn) powders are commonly used to reduce Ni(II) or Cu(I) precatalysts to their active low-valent states. recercat.cat Recent studies suggest their role may be more complex than just acting as an electron source. For instance, the resulting metal salts (e.g., Mn(II) or Zn(II)) can act as Lewis acids, potentially facilitating the CO₂ insertion step. recercat.cat

Lewis Acids : Strong Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), have been shown to trigger cascade reactions in nickel-catalyzed systems, enabling unique transformations like double CO₂ fixation. nih.govacs.org Computational studies reveal that such additives can have a dual function, activating both the substrate and the CO₂ molecule. nih.gov

Bases : In copper-catalyzed carboxylations of substrates with acidic protons, such as terminal alkynes, a base is required to form the key organocopper intermediate (e.g., copper acetylide). nih.gov Similarly, in certain cyclization reactions, bases like triethylamine can act as catalysts to enhance both the electrophilicity of the activating group and the nucleophilicity of the attacking species. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Aluminum trichloride
Carbon dioxide
Copper acetylide
Copper carboxylate
Nickel carboxylate
Tin(II) chloride

Structural Characterization Methodologies for 4 Phenylcyclohex 1 Ene 1 Carboxylic Acid and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-Phenylcyclohex-1-ene-1-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinylic proton, the allylic protons, the aliphatic protons on the cyclohexene (B86901) ring, and the acidic proton of the carboxylic acid.

Aromatic Protons: The protons on the phenyl group typically appear as a multiplet in the downfield region, approximately between δ 7.2 and 7.4 ppm.

Vinylic Proton: The single proton on the carbon-carbon double bond of the cyclohexene ring is expected to resonate as a multiplet further downfield than the aliphatic protons, likely in the range of δ 6.8-7.1 ppm.

Carboxylic Acid Proton: The acidic proton of the -COOH group is highly characteristic and appears as a broad singlet far downfield, typically above δ 10-12 ppm. molbase.com Its position can be influenced by solvent and concentration. molbase.com

Aliphatic Protons: The protons on the saturated carbons of the cyclohexene ring will appear in the upfield region (δ 1.5-3.0 ppm). Their specific chemical shifts and coupling patterns (multiplicity) would depend on their diastereotopic relationships and proximity to the phenyl group and the double bond.

For a key intermediate like 4-phenylcyclohexanone , the ¹H NMR spectrum (in CDCl₃) would show the phenyl protons as a multiplet around δ 7.2-7.4 ppm and the cyclohexanone (B45756) ring protons as complex multiplets in the upfield region (approximately δ 2.0-3.2 ppm). spectrabase.com

¹³C NMR spectroscopy probes the carbon backbone of a molecule, with each unique carbon atom giving a distinct signal. The chemical shift of each signal provides information about the carbon's hybridization and electronic environment. For this compound, the spectrum would reveal:

Carboxyl Carbon: The carbon of the C=O group in the carboxylic acid is characteristically found far downfield, typically between δ 165 and 185 ppm. molbase.com Conjugation with the double bond would shift this signal towards the upfield end of this range. molbase.com

Aromatic Carbons: The carbons of the phenyl ring would appear in the δ 125-145 ppm region. The carbon attached to the cyclohexene ring (ipso-carbon) would have a different shift compared to the others.

Olefinic Carbons: The two sp²-hybridized carbons of the cyclohexene double bond would resonate in the δ 120-140 ppm range.

Aliphatic Carbons: The sp³-hybridized carbons of the cyclohexene ring, including the carbon bearing the phenyl group, would be found in the upfield region of the spectrum (δ 20-50 ppm).

In the case of the intermediate 4-phenylcyclohexanone , the carbonyl carbon (C=O) signal is a key marker, appearing significantly downfield around δ 210 ppm. nih.gov The aromatic carbons and the aliphatic carbons of the cyclohexane (B81311) ring would also show characteristic signals. nih.govchemicalbook.com

While ¹H and ¹³C NMR provide fundamental data, complex structures often require advanced 2D NMR techniques for unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment correlates proton signals that are coupled to each other, helping to trace the connectivity of protons within the cyclohexene ring and establish the relationships between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for connecting different fragments of the molecule, for instance, by showing a correlation from the vinylic proton to the carboxyl carbon or from the allylic protons to the ipso-carbon of the phenyl ring.

These techniques, used in concert, allow for a complete and confident assignment of every proton and carbon in the structure of this compound and its intermediates.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

For This compound , the IR spectrum would be characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. molbase.comnih.gov

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid should appear between 1680 and 1710 cm⁻¹. nih.gov The conjugation with the C=C double bond lowers the frequency from a typical saturated carboxylic acid (around 1710-1720 cm⁻¹). molbase.com

C=C Stretch: Absorptions for the carbon-carbon double bonds of the aromatic ring and the cyclohexene ring are expected in the 1600-1680 cm⁻¹ region. guidechem.com

C-H Stretches: Aromatic and vinylic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. guidechem.com

C-O Stretch: The C-O single bond stretch of the carboxylic acid would likely appear in the 1210-1320 cm⁻¹ range. guidechem.com

For the intermediate 4-phenylcyclohexanone , the most prominent feature in its IR spectrum is the strong C=O stretching band of the ketone, which appears around 1715 cm⁻¹. The characteristic broad O-H band of a carboxylic acid would be absent. chemicalbook.comthermofisher.com

Functional GroupExpected Absorption Range (cm⁻¹) for this compound
Carboxylic Acid O-H2500 - 3300 (very broad)
Aromatic/Vinylic C-H3000 - 3100
Aliphatic C-H2850 - 2960
Carboxylic Acid C=O1680 - 1710 (strong)
Alkene/Aromatic C=C1600 - 1680
Carboxylic Acid C-O1210 - 1320

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (Molecular Weight: 202.25 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₁₃H₁₄O₂). chemicalbook.comchemsrc.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 202. Key fragmentation pathways could include:

Loss of the carboxyl group (-COOH), leading to a fragment at m/z = 157.

Loss of water (H₂O) from the molecular ion.

Retro-Diels-Alder reaction of the cyclohexene ring.

Fragmentation of the phenyl group, leading to characteristic ions at m/z = 77 (phenyl) and 91 (tropylium).

Analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating data from NMR and IR spectroscopy.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification of this compound and its intermediates from reaction mixtures and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography.

Column Chromatography: This is the standard method for purifying gram-scale quantities of the compound. A silica (B1680970) gel stationary phase is typically used with a solvent system (mobile phase) of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297).

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for both analytical purity assessment and preparative purification. For an aromatic carboxylic acid like this, reversed-phase HPLC (using a C18 column) with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid, would be a suitable method. chemicalbook.com Ion-suppressing or ion-pairing agents can also be employed to achieve better separation of ionic compounds. chemicalbook.com

Gas Chromatography (GC): For more volatile intermediates or derivatives (e.g., the methyl ester of the target acid), Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), can be used for separation and identification.

These separation methods are crucial for isolating the target compound in high purity, which is a prerequisite for obtaining clean and interpretable spectroscopic data.

Column Chromatography for Purification and Isolation

Column chromatography is a fundamental purification technique in organic synthesis, essential for isolating this compound from reaction mixtures. This method separates compounds based on their differential adsorption onto a stationary phase, typically silica gel, and their solubility in a mobile phase.

For the purification of this compound, a silica gel column is most commonly employed. The polarity of the mobile phase is a critical parameter that is optimized to achieve effective separation. A gradient elution method, starting with a non-polar solvent and gradually increasing the polarity, is often effective. This allows for the separation of non-polar impurities first, followed by the elution of the desired carboxylic acid.

A typical solvent system for the purification of carboxylic acids like this compound involves a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or diethyl ether. To prevent the streaking of the acidic compound on the silica gel, a small amount of an acidic modifier, such as acetic acid or formic acid, is often added to the mobile phase. This ensures that the carboxylic acid remains in its protonated, less polar form, leading to better peak shape and separation.

Illustrative Research Findings:

In a typical purification process, the crude reaction mixture containing this compound is first concentrated under reduced pressure. The residue is then adsorbed onto a small amount of silica gel and loaded onto the top of a prepared column. The elution process is carefully monitored using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure compound.

Table 1: Illustrative Column Chromatography Parameters for the Purification of this compound

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate gradient (e.g., from 95:5 to 70:30) with 0.5% Acetic Acid
Flow Rate 10-15 mL/min (for a medium-sized laboratory column)
Detection TLC analysis of fractions (UV visualization at 254 nm)
Expected Elution Order 1. Non-polar byproducts, 2. Unreacted starting materials, 3. This compound

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the purity assessment and quantitative analysis of this compound. It offers high resolution, sensitivity, and reproducibility. Both normal-phase and reversed-phase HPLC can be employed, with reversed-phase being more common for this type of compound.

In a reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. To ensure sharp peaks and reproducible retention times for the carboxylic acid, the pH of the mobile phase is usually controlled by adding an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid. hplc.eu This suppresses the ionization of the carboxyl group, leading to better interaction with the stationary phase.

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group and the conjugated double bond in this compound provide strong UV absorbance. The wavelength of detection is typically set at the absorbance maximum of the compound.

Detailed Research Findings:

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound. The peak area of the analyte in the sample is then used to determine its concentration. Purity is assessed by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Conditions for the Analysis of this compound

ParameterValue
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid in Water, B: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time Dependent on the exact conditions, but typically in the range of 10-15 minutes

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a valuable technique for the analysis of volatile intermediates and byproducts that may be present in the synthesis of this compound. Due to the low volatility of the carboxylic acid itself, direct analysis by GC is challenging and often requires derivatization to increase its volatility and thermal stability. colostate.edu However, GC is highly effective for monitoring the presence of more volatile precursors or side-products.

For instance, in a synthesis starting from cyclohexanone and a phenyl-containing reagent, GC can be used to analyze the presence of unreacted starting materials or volatile intermediates like 4-phenylcyclohexene (B1218791). The analysis is typically performed using a capillary column with a non-polar or medium-polarity stationary phase.

The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through the column. Separation occurs based on the boiling points and interactions of the compounds with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection. GC-MS is particularly powerful as it provides both retention time data and mass spectral information, aiding in the identification of unknown components.

Detailed Research Findings:

When analyzing the reaction mixture for the synthesis of this compound, GC can reveal the efficiency of the initial steps and the formation of any volatile impurities. For example, the presence of a peak corresponding to 4-phenylcyclohexene would indicate a successful precursor formation.

Table 3: Illustrative GC Conditions for the Analysis of Volatile Intermediates

ParameterValue
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (FID) or MS transfer line temperature

Computational and Theoretical Studies on 4 Phenylcyclohex 1 Ene 1 Carboxylic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of a molecule. For 4-Phenylcyclohex-1-ene-1-carboxylic acid, these calculations would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms. Methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) are employed to determine key geometric parameters.

Beyond geometry, these calculations elucidate the electronic landscape of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this molecule, the carboxylic acid group and the π-system of the phenyl ring and the double bond would be key features on an MEP map.

Table 1: Predicted Parameters from Quantum Chemical Calculations (Note: The following data is illustrative of typical outputs from quantum chemical calculations on similar organic molecules, as specific values for the target compound are not widely published.)

ParameterPredicted Value RangeSignificance
Optimized Geometry
C=C Bond Length~1.34 ÅIndicates double bond character
C-C (Ring) Bond Lengths1.50 - 1.54 ÅStandard single bond lengths
C-COOH Bond Angle~120°Reflects sp² hybridization
Phenyl-Cyclohexene Dihedral AngleVariableDetermines steric hindrance and conjugation
Electronic Properties
HOMO Energy-6.0 to -7.5 eVRelates to ionization potential; site of electron donation
LUMO Energy-1.0 to -2.5 eVRelates to electron affinity; site of electron acceptance
HOMO-LUMO Gap4.0 to 6.0 eVIndicator of chemical reactivity and stability

Density Functional Theory (DFT) Applications for Conformational Analysis and Stability

Density Functional Theory (DFT) is a powerful tool for exploring the conformational landscape of flexible molecules like this compound. The molecule's flexibility arises from the cyclohexene (B86901) ring pucker and the rotation around the single bonds connecting the phenyl and carboxylic acid groups.

A thorough conformational analysis using DFT would involve:

Identifying Potential Conformers: The primary conformers would be based on the half-chair conformation of the cyclohexene ring, with the bulky phenyl group at position 4 adopting either a pseudo-axial or a pseudo-equatorial position. The orientation of the carboxylic acid group relative to the ring also contributes to the variety of possible conformers.

Geometry Optimization: Each potential conformer is subjected to geometry optimization, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find its local energy minimum. rsc.org

Energy Calculation and Comparison: The electronic energies of all optimized conformers are calculated and compared. Generally, conformers that minimize steric hindrance are lower in energy and thus more stable. For this molecule, the conformer with the phenyl group in a pseudo-equatorial position is expected to be significantly more stable than the pseudo-axial conformer.

Studies on similar systems, such as 1-phenylcyclohexane, have used DFT to quantify the energetic preference for the equatorial conformation. acs.org The relative energies of the conformers, corrected for zero-point vibrational energies, determine their equilibrium populations according to the Boltzmann distribution.

Prediction of Spectroscopic Parameters based on Theoretical Models

Theoretical models, primarily DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structure and conformation. chemrxiv.org

For this compound, experimental ¹H NMR data has been reported. kyoto-u.ac.jppku.edu.cn A key application of computational chemistry would be to calculate the theoretical NMR chemical shifts (δ) and spin-spin coupling constants (J) for the identified stable conformers. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is standard for this purpose. By comparing the calculated NMR parameters for different conformers with the experimental spectrum, the dominant conformation in solution can be determined with high confidence.

Similarly, theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations predict the frequencies and intensities of vibrational modes, such as the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and various C-H bending and stretching modes of the phenyl and cyclohexene rings. A comparison with experimental IR or Raman spectra helps to validate the computed structure.

Table 2: Comparison of Experimental and Hypothetical Theoretical ¹H NMR Data (Note: Experimental values are from literature pku.edu.cn; theoretical values are illustrative for the most stable conformer.)

Proton EnvironmentExperimental Chemical Shift (δ, ppm) pku.edu.cnPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)12.27 (s, 1H)12.15
Aromatic (Phenyl)7.26-7.39 (m, 5H)7.20-7.45
Vinylic (=CH-)7.26-7.28 (m, 1H - Overlaps with Phenyl)7.30
Allylic/Benzylic (-CH-Ph)2.80-2.92 (m, 1H)2.85
Allylic (-CH₂-)2.56-2.64 (m, 2H)2.60
Aliphatic (-CH₂-)2.34-2.42 (m, 2H)2.38

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides profound insights into reaction mechanisms by modeling the entire reaction pathway, including short-lived transition states. For this compound, this could be applied to its synthesis or subsequent reactions.

One documented synthesis involves the copper-catalyzed carboxylation of an alkenyl boronic acid with CO₂. pku.edu.cn A proposed mechanism for this type of reaction involves several steps: ligand exchange, transmetalation to form a copper-alkenyl intermediate, nucleophilic addition to CO₂, and σ-metathesis to yield the final product and regenerate the catalyst. pku.edu.cn

Theoretical modeling would be used to:

Optimize Intermediates: Calculate the structure and energy of each proposed intermediate in the catalytic cycle.

Locate Transition States (TS): Identify the geometry of the transition state connecting each step. This is a critical calculation that reveals the highest energy point along the reaction coordinate.

Calculate Activation Energies: The energy difference between a transition state and its preceding reactant/intermediate gives the activation energy (barrier) for that step. The step with the highest barrier is the rate-determining step.

This type of analysis, which has been applied to complex processes like cyclohexane (B81311) oxidation, allows for the validation and refinement of proposed mechanisms. rsc.org

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations focus on stationary points (minima and transition states), Molecular Dynamics (MD) simulations explore how a molecule behaves over time. MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing a "movie" of its dynamic behavior.

For this compound, an MD simulation would reveal:

Conformational Flexibility: How the cyclohexene ring puckers and flexes, and how the phenyl and carboxyl groups rotate in a simulated environment (e.g., in a solvent like water or DMSO).

Dominant Conformations: The simulation would show the molecule transitioning between different low-energy conformations, and the time spent in each state would reflect their relative stabilities.

Solvent Interactions: MD can explicitly model solvent molecules, showing how they arrange around the solute and form hydrogen bonds (e.g., with the carboxylic acid group).

MD simulations on related systems like cyclohexane have been used to study complex processes like combustion, using reactive force fields (ReaxFF) to model bond breaking and formation. researchgate.netbohrium.com For this molecule, MD would offer a powerful way to explore its full conformational space and understand its dynamic interactions.

Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective (Focus on Chemical Reactivity)

Structure-Activity Relationship (SAR) studies aim to connect a molecule's structure to its activity. From a theoretical chemistry perspective focused on reactivity, this involves using computed electronic properties to predict how and where a molecule will react.

The key features of this compound that dictate its reactivity are the electron-rich C=C double bond, the acidic and nucleophilic carboxylic acid group, and the aromatic phenyl ring. Introducing the phenyl group adds planar rigidity and influences receptor binding in medicinal chemistry contexts.

Theoretical SAR for chemical reactivity would involve:

HOMO/LUMO Analysis: The HOMO is often localized on the most electron-rich parts of the molecule (the C=C double bond and phenyl ring), making these sites susceptible to attack by electrophiles. The LUMO may be centered around the carboxylic acid carbon, indicating a site for nucleophilic attack.

MEP Analysis: The Molecular Electrostatic Potential map visually confirms these predictions. The negative potential (red/yellow) around the carbonyl oxygen indicates a site for electrophilic interaction or hydrogen bonding, while positive potential (blue) near the acidic hydrogen and potentially on the vinylic proton highlights sites susceptible to nucleophiles.

Fukui Functions: These are more advanced reactivity descriptors derived from DFT that quantify the change in electron density when an electron is added or removed, providing a more nuanced prediction of sites for nucleophilic, electrophilic, and radical attack.

By analyzing these computed properties, a detailed map of the molecule's chemical reactivity can be constructed, guiding its use in organic synthesis and predicting its potential metabolic transformations.

Chemical Transformations and Synthetic Utility of 4 Phenylcyclohex 1 Ene 1 Carboxylic Acid As an Intermediate

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, enabling the synthesis of a diverse array of derivatives such as esters, amides, alcohols, and aldehydes.

Esterification and Amidation Reactions

The conversion of the carboxyl group into esters and amides is fundamental in modifying the compound's physical and chemical properties.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. libretexts.org This is an equilibrium-driven process, often requiring an excess of the alcohol or the removal of water to drive the reaction to completion. masterorganicchemistry.com For a substrate like 4-Phenylcyclohex-1-ene-1-carboxylic acid, this provides a direct route to various alkyl or aryl esters. The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Alternative methods, such as reaction with dialkyl dicarbonates in the presence of a Lewis acid, can also yield esters efficiently. libretexts.org

Amidation: The direct reaction of a carboxylic acid with an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org Therefore, the carboxylic acid must first be "activated". A common strategy involves converting the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of an amine. nih.gov Alternatively, a plethora of coupling agents have been developed for direct amidation under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) facilitate amide bond formation by creating a highly reactive activated intermediate in situ. rsc.org These methods are broadly applicable and tolerate a wide range of functional groups. organic-chemistry.org

Table 1: Representative Esterification and Amidation Reactions
TransformationReagents and ConditionsProductNotes
Methyl EsterificationMethanol (excess), H₂SO₄ (cat.), RefluxMethyl 4-phenylcyclohex-1-ene-1-carboxylateClassic Fischer esterification. libretexts.org The use of excess alcohol drives the equilibrium.
Phenyl EsterificationPhenol, Borate-Sulfuric Acid Catalyst, 75-285°CPhenyl 4-phenylcyclohex-1-ene-1-carboxylateDirect esterification with phenols can be achieved with specific catalysts. libretexts.org
Amidation (via Acyl Chloride)1. SOCl₂, Reflux 2. Amine (e.g., Benzylamine)N-Benzyl-4-phenylcyclohex-1-ene-1-carboxamideA robust, two-step method suitable for a wide variety of amines. nih.gov
Direct AmidationAmine, Coupling Agent (e.g., HBTU, EDC), Base (e.g., DIPEA), Room Temp.N-substituted-4-phenylcyclohex-1-ene-1-carboxamideA one-pot method that avoids harsh conditions and is suitable for sensitive substrates. organic-chemistry.org

Reduction to Alcohols and Aldehydes

The reduction of the carboxylic acid group opens pathways to primary alcohols and aldehydes, which are themselves valuable synthetic intermediates.

Reduction to Primary Alcohols: Carboxylic acids are resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.orggoogle.com Their conversion to primary alcohols requires a powerful hydride source, most commonly lithium aluminum hydride (LiAlH₄). google.combyjus.com The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). google.com The mechanism involves an initial acid-base reaction between the acidic proton of the carboxylic acid and the hydride, generating hydrogen gas and a lithium carboxylate salt. Subsequent reduction of the carboxylate furnishes the primary alcohol after an acidic workup. libretexts.org It is important to note that LiAlH₄ is a very strong reducing agent and does not typically reduce isolated carbon-carbon double bonds, suggesting that the cyclohexene (B86901) moiety in the target molecule would likely remain intact under standard conditions. byjus.com

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more reactive towards reduction than the starting carboxylic acid. libretexts.org Therefore, the reaction cannot be stopped at the aldehyde stage using powerful reductants like LiAlH₄. However, specialized methods can achieve this conversion. One common indirect approach involves first converting the carboxylic acid to a derivative of attenuated reactivity, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or diisobutylaluminum hydride (DIBAL-H), respectively.

Table 2: Reduction of the Carboxylic Acid Moiety
Target ProductReagents and ConditionsNotes
(4-Phenylcyclohex-1-en-1-yl)methanol1. LiAlH₄, THF 2. H₃O⁺ workupLiAlH₄ is a potent reducing agent required for this transformation. google.combyjus.com NaBH₄ is not effective. libretexts.org
4-Phenylcyclohex-1-ene-1-carbaldehyde1. SOCl₂ 2. LiAlH(Ot-Bu)₃, -78 °CThis two-step sequence allows for the isolation of the aldehyde by using a sterically hindered and less reactive hydride reagent.

Decarboxylation Strategies

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a synthetically useful reaction. While simple aliphatic carboxylic acids are thermally stable, decarboxylation is facilitated by specific structural features. libretexts.org this compound is an allylic carboxylic acid, a structural motif known to facilitate decarboxylation. nih.gov The stability of the potential carbanion intermediate is key. Upon loss of CO₂, the resulting negative charge can be delocalized into the adjacent π-system of the double bond. This resonance stabilization lowers the activation energy for the reaction compared to a saturated analogue. The reaction typically requires heat and can sometimes be promoted by acid or base catalysis. libretexts.orgyoutube.com The product of such a reaction would be 4-phenylcyclohex-1-ene.

Reactions Involving the Cyclohexene Double Bond

The endocyclic double bond in this compound is a site for various addition reactions, including hydrogenation, electrophilic additions, and cycloadditions.

Hydrogenation and Reductive Transformations

Catalytic hydrogenation is a common method to reduce the carbon-carbon double bond, leading to a saturated cyclohexane (B81311) ring. The choice of catalyst and reaction conditions is crucial for selectivity.

Selective Hydrogenation: The double bond of the cyclohexene ring can be selectively hydrogenated in the presence of the phenyl ring using common heterogeneous catalysts like palladium on carbon (Pd/C) under mild conditions (e.g., low hydrogen pressure and room temperature). nih.gov This would yield 4-phenylcyclohexane-1-carboxylic acid.

Full Saturation: Under more forcing conditions, such as higher hydrogen pressures, elevated temperatures, or the use of more active catalysts like rhodium (Rh) or ruthenium (Ru), both the cyclohexene double bond and the aromatic phenyl ring can be reduced. rsc.org This would lead to the formation of 4-cyclohexylcyclohexane-1-carboxylic acid.

Table 3: Hydrogenation of this compound
ReactionReagents and ConditionsProductNotes
Selective Alkene HydrogenationH₂ (1 atm), Pd/C, Ethanol, Room Temp.cis-4-Phenylcyclohexane-1-carboxylic acidStandard conditions for reducing an alkene without affecting the aromatic ring. The cis isomer is typically the major product from hydrogenation of such systems.
Full HydrogenationH₂ (high pressure), Rh/C or RuO₂, High Temp.cis-4-Cyclohexylcyclohexane-1-carboxylic acidHarsher conditions are required to reduce the aromatic ring.

Electrophilic Additions and Cycloaddition Reactions

The electron-rich double bond is susceptible to attack by electrophiles and can also participate in cycloaddition reactions.

Electrophilic Additions: The reaction of the cyclohexene double bond with electrophiles like hydrogen halides (e.g., HBr) proceeds via a carbocation intermediate. libretexts.orgchemguide.co.uk The addition follows Markovnikov's rule, which states that the proton will add to the carbon atom that results in the formation of the more stable carbocation. masterorganicchemistry.com In the case of this compound, protonation of the double bond can lead to two possible carbocations. Protonation at C-1 would place the positive charge at C-2, where it is stabilized by resonance with the adjacent phenyl group (a benzylic carbocation). Protonation at C-2 would place the charge at C-1, adjacent to the electron-withdrawing carboxylic acid group, which would be destabilizing. Therefore, the formation of the benzylic carbocation at C-2 is strongly favored, and the nucleophile (Br⁻) will subsequently attack this position. This leads to a highly regioselective addition.

Cycloaddition Reactions: The double bond in the cyclohexene ring can act as a dienophile in a Diels-Alder reaction, reacting with a conjugated diene to form a new six-membered ring. wikipedia.orglibretexts.org The reactivity of the double bond as a dienophile is influenced by the attached substituents. The electron-withdrawing nature of the carboxylic acid group can enhance its reactivity towards electron-rich dienes. The reaction is a concerted [4+2] cycloaddition and is known for its high degree of stereospecificity, where the stereochemistry of the dienophile is retained in the product. libretexts.org

Epoxidation and Dihydroxylation

The carbon-carbon double bond within the cyclohexene ring is a prime site for oxidation reactions, leading to the formation of epoxides and diols. These transformations introduce new stereocenters and functional groups that are valuable for further synthetic modifications.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds through a concerted mechanism, where the oxygen atom is delivered to one face of the double bond. The stereochemical outcome is often influenced by the steric hindrance of the substituents on the cyclohexene ring. For this compound, the approach of the bulky m-CPBA reagent is likely to occur from the face opposite to the quasi-axial phenyl group, leading to a specific diastereomer of the resulting epoxide. acs.org

Dihydroxylation: The introduction of two hydroxyl groups across the double bond can be achieved with either syn or anti stereochemistry, depending on the reagents employed.

Syn-dihydroxylation: This is typically accomplished using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) or with a cold, alkaline solution of potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comlibretexts.org These reactions proceed through a cyclic intermediate (an osmate or manganate (B1198562) ester, respectively), which ensures that both hydroxyl groups are added to the same face of the alkene. chemistrysteps.comlibretexts.orglibretexts.org

Anti-dihydroxylation: This two-step process involves initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water occurs from the face opposite to the epoxide oxygen, resulting in the formation of a trans-diol. libretexts.org

These oxidation reactions are summarized in the table below.

TransformationReagentsProductStereochemistry
Epoxidationm-CPBA or other peroxy acids4-Phenyl-7-oxa-bicyclo[4.1.0]heptane-1-carboxylic acidDependent on steric hindrance
Syn-dihydroxylation1. OsO₄ (cat.), NMO2. NaHSO₃/H₂Ocis-4-Phenyl-1,2-dihydroxycyclohexane-1-carboxylic acidSyn-addition
Syn-dihydroxylationCold, basic KMnO₄cis-4-Phenyl-1,2-dihydroxycyclohexane-1-carboxylic acidSyn-addition
Anti-dihydroxylation1. m-CPBA2. H₃O⁺trans-4-Phenyl-1,2-dihydroxycyclohexane-1-carboxylic acidAnti-addition

Modifications of the Phenyl Substituent

The phenyl group serves as a platform for introducing additional functionality onto the molecule through classic aromatic substitution and modern cross-coupling reactions.

The substituent attached to the phenyl ring, a 4-(cyclohex-1-ene-1-carboxylic acid) group, is structurally an alkyl group. Alkyl groups are known activating groups and ortho, para-directors in electrophilic aromatic substitution (EAS) reactions. organicchemistrytutor.comlibretexts.org This is due to the electron-donating inductive effect of the alkyl substituent, which enriches the electron density at the ortho and para positions of the aromatic ring, making them more susceptible to attack by electrophiles. wikipedia.org While the ortho positions are electronically activated, substitution at the para position is often favored to minimize steric hindrance. youtube.comyoutube.com

Common EAS reactions applicable to the phenyl ring include:

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂), primarily at the para position.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) installs a halogen atom onto the ring.

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) can be achieved using an acyl chloride or acid anhydride (B1165640) with a strong Lewis acid catalyst (e.g., AlCl₃). chemistrysteps.combyjus.commasterorganicchemistry.com This reaction yields an aromatic ketone and is generally free from the rearrangements that can plague Friedel-Crafts alkylations. organic-chemistry.org

Reaction TypeReagentsElectrophileExpected Major Product
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)4-(4-Nitrophenyl)cyclohex-1-ene-1-carboxylic acid
BrominationBr₂, FeBr₃"Br⁺"4-(4-Bromophenyl)cyclohex-1-ene-1-carboxylic acid
AcylationCH₃COCl, AlCl₃CH₃CO⁺ (Acylium ion)4-(4-Acetylphenyl)cyclohex-1-ene-1-carboxylic acid

To participate in metal-catalyzed cross-coupling, the phenyl group must typically be functionalized as an aryl halide or triflate. This can be accomplished via electrophilic halogenation, as described previously. The resulting aryl halide derivative is a versatile substrate for a range of powerful carbon-carbon bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl halide derivative with an organoboron reagent, such as a boronic acid or a boronic ester. youtube.comyoutube.com It is a robust and widely used method for forming biaryl compounds or connecting the phenyl ring to other alkyl or vinyl groups. nih.govnih.govresearchgate.net

Heck-Mizoroki Reaction: In the Heck reaction, the aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This provides a direct method for the vinylation of the phenyl ring. researchgate.netiitk.ac.in

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly efficient method for the synthesis of arylalkynes. nih.govrsc.orgnih.gov

Coupling ReactionSubstratesCatalyst SystemProduct Type
Suzuki-MiyauraAryl halide + Boronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), BaseBiaryl or Alkyl/Vinyl-Aryl
HeckAryl halide + AlkenePd catalyst (e.g., Pd(OAc)₂), BaseSubstituted Alkene (Stilbene-like)
SonogashiraAryl halide + Terminal AlkynePd catalyst, Cu(I) co-catalyst, BaseDi-substituted Alkyne (Arylalkyne)

Applications as a Building Block in the Synthesis of Complex Organic Molecules

The inherent functionality of this compound allows it to serve as a scaffold upon which further molecular complexity can be built through alkylation and acylation reactions.

Alkylation can be directed to different positions of the molecule depending on the methodology employed.

α-Alkylation: The carbon atom alpha to the carboxylic acid can be alkylated after deprotonation. Due to the acidity of the α-proton, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures generates a specific enolate. scispace.comnih.govumich.edu This enolate can then react with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction to form a new carbon-carbon bond at the α-position. rsc.orgumw.edu

β-Alkylation (Conjugate Addition): An alternative strategy involves the 1,4-conjugate addition (Michael addition) of an organocuprate reagent (a Gilman reagent, R₂CuLi) to the α,β-unsaturated system. This adds an alkyl group to the β-carbon (position 2 of the cyclohexene ring). The resulting enolate intermediate can then be trapped by an alkylating agent at the α-position, allowing for the potential dialkylation of the molecule. youtube.com

Alkylation StrategyReagentsPosition of AlkylationIntermediate
α-Alkylation1. LDA, THF, -78 °C2. Alkyl halide (R-X)α-carbonLithium Enolate
Conjugate Addition1. R₂CuLi (Gilman reagent)2. H₃O⁺ workupβ-carbonLithium Enolate

The carboxylic acid group is a versatile handle for various acylation reactions, typically after activation to a more reactive derivative. The most common strategy is its conversion to an acyl chloride.

Formation of Acyl Chloride: The carboxylic acid can be readily converted to the highly reactive 4-phenylcyclohex-1-ene-1-carbonyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemguide.co.ukpressbooks.pub The gaseous byproducts (SO₂ and HCl) from the reaction with thionyl chloride make it a particularly convenient method. crunchchemistry.co.uktuttee.co

This activated acyl chloride is a key intermediate for synthesizing other carboxylic acid derivatives through nucleophilic acyl substitution:

Esterification: Reaction with an alcohol yields the corresponding ester. This is particularly useful for reactions with sterically hindered alcohols or phenols, which may react poorly in direct Fischer esterification. tuttee.co

Amide Formation: Reaction with ammonia, a primary amine, or a secondary amine produces a primary, secondary, or tertiary amide, respectively.

Anhydride Formation: Reaction with a carboxylate salt or another carboxylic acid molecule (often in the presence of a non-nucleophilic base like pyridine) yields a carboxylic acid anhydride. pressbooks.pubyoutube.com

Starting MaterialReagentProductApplication
Carboxylic AcidSOCl₂ or PCl₅Acyl ChlorideActivated intermediate for acylation
Acyl ChlorideAlcohol (R'-OH)EsterSynthesis of ester derivatives
Acyl ChlorideAmine (R'₂NH)AmideSynthesis of amide derivatives
Acyl ChlorideCarboxylate (R'COO⁻)Acid AnhydrideSynthesis of mixed or symmetrical anhydrides

Divergent Synthetic Pathways to Related Cyclohexane Derivatives

This compound serves as a versatile intermediate in the synthesis of a variety of substituted cyclohexane derivatives. Its unique structure, featuring a reactive alkene, a carboxylic acid functional group, and a phenyl substituent on the cyclohexane ring, allows for a range of chemical transformations. These transformations enable the generation of a library of related cyclohexane compounds with diverse stereochemistry and functionalization, which are of interest in medicinal chemistry and materials science.

The strategic manipulation of the functional groups of this compound can lead to a variety of cyclohexane derivatives. Key transformations include reactions at the carbon-carbon double bond, modifications of the carboxylic acid group, and alterations to the phenyl ring. These divergent pathways provide access to saturated and unsaturated, as well as further functionalized, cyclohexane scaffolds.

One of the fundamental transformations is the hydrogenation of the cyclohexene ring. This reaction converts the unsaturated this compound into its saturated analogue, 4-phenylcyclohexane-1-carboxylic acid. The stereochemical outcome of this reduction, yielding either cis or trans isomers, is highly dependent on the choice of catalyst and reaction conditions. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) typically leads to the cis isomer due to the delivery of hydrogen from the less hindered face of the molecule. In contrast, the use of other catalysts or reaction conditions can favor the formation of the trans isomer. The resulting saturated carboxylic acids are valuable precursors for further synthetic elaborations.

The carboxylic acid moiety itself is a gateway to a multitude of functional groups. Standard organic transformations can be employed to convert the carboxylic acid into esters, amides, and alcohols, thereby introducing a wide array of functionalities.

Esterification of this compound can be achieved through various methods, such as the classic Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst. This reaction is versatile, allowing for the incorporation of a wide range of alkyl or aryl groups, leading to a diverse set of ester derivatives. These esters can exhibit different physical and chemical properties compared to the parent carboxylic acid.

Similarly, the formation of amides is a crucial transformation. Direct condensation of the carboxylic acid with a primary or secondary amine, often facilitated by a coupling agent, yields the corresponding amide. This reaction is of particular importance in the synthesis of biologically active molecules, as the amide bond is a key feature of peptides and many pharmaceuticals. The diversity of available amines allows for the generation of a large library of amide derivatives from this single precursor.

Further functionalization can be achieved through reactions involving the alkene functionality. For example, oxidation of the double bond can lead to the formation of diols or epoxides, introducing new stereocenters and functional groups onto the cyclohexane ring. The choice of oxidizing agent dictates the outcome of the reaction. For instance, treatment with osmium tetroxide or cold, dilute potassium permanganate would yield a cis-diol, while the use of a peroxy acid would result in an epoxide. These oxygenated derivatives are valuable intermediates for the synthesis of more complex molecules.

The following table summarizes some of the potential divergent synthetic pathways starting from this compound:

Starting MaterialReactionReagents and ConditionsProduct
This compoundHydrogenationH₂, Pd/C, Ethanolcis-4-Phenylcyclohexane-1-carboxylic acid
This compoundEsterificationMethanol, H₂SO₄ (cat.), RefluxMethyl 4-phenylcyclohex-1-ene-1-carboxylate
This compoundAmide FormationBenzylamine, DCC, DCMN-Benzyl-4-phenylcyclohex-1-ene-1-carboxamide
This compoundEpoxidationm-CPBA, DCM4-Phenyl-1,2-epoxycyclohexane-1-carboxylic acid
This compoundDihydroxylationOsO₄ (cat.), NMO, Acetone/Watercis-1,2-Dihydroxy-4-phenylcyclohexane-1-carboxylic acid

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of environmentally benign and efficient synthetic routes to 4-Phenylcyclohex-1-ene-1-carboxylic acid. Key areas of investigation include:

Renewable Feedstocks: A significant advancement would be the synthesis of the target molecule from biomass-derived starting materials. u-szeged.huwordpress.comnih.govreagent.co.ukgreenchemistry-toolkit.org Research into converting bio-based platform chemicals into the necessary diene and dienophile precursors for a Diels-Alder approach would represent a major step towards a sustainable production process. u-szeged.hureagent.co.uk

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation. researchgate.netnih.govacs.orgnih.gov The development of a continuous flow synthesis for this compound, potentially integrating catalyst recycling, would be a highly efficient and scalable manufacturing method. researchgate.netnih.govacs.orgnih.gov

Atom Economy: Future synthetic strategies should focus on maximizing atom economy, minimizing the generation of waste. The Diels-Alder reaction is inherently atom-economical, but further research could explore one-pot tandem reactions that construct the molecule with even greater efficiency.

Investigation of New Catalytic Systems for its Formation and Transformation

Catalysis is at the heart of efficient and selective chemical synthesis. The exploration of novel catalytic systems for both the formation and subsequent transformation of this compound is a rich area for future research.

Organocatalysis: Chiral organocatalysts have emerged as powerful tools for enantioselective synthesis. nih.govnih.govcore.ac.ukprinceton.eduscienceopen.com Investigating the use of chiral amines, phosphoric acids, or other organocatalysts for the asymmetric Diels-Alder synthesis of this compound could provide access to enantiomerically pure forms of the compound and its derivatives. nih.govcore.ac.ukprinceton.edu

Lewis Acid Catalysis: While Lewis acids are known to catalyze Diels-Alder reactions, there is scope for discovering more efficient, recyclable, and environmentally friendly Lewis acid catalysts. nih.govias.ac.inscielo.brrsc.org The use of earth-abundant metal-based Lewis acids or the development of water-tolerant Lewis acids would be particularly advantageous for sustainable synthesis. ias.ac.inscielo.br

Photocatalysis and Transition Metal Catalysis: The functionalization of the cyclohexene (B86901) ring and the transformation of the carboxylic acid group can be explored using modern catalytic methods. Photocatalysis offers a green approach to activate and functionalize the alkene moiety. mdpi.comresearchgate.netrsc.orgnih.gov Furthermore, transition metal catalysis can be employed for a variety of transformations, such as hydrogenation, oxidation, or cross-coupling reactions, to generate a diverse range of derivatives. dntb.gov.uagoogle.commdpi.comrsc.orguniurb.ituniovi.esmdpi.com

Advanced Mechanistic Studies using In-situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for process optimization and the rational design of new catalysts. The application of advanced in-situ spectroscopic techniques can provide unprecedented insights into the formation and transformation of this compound.

Operando Spectroscopy: Techniques such as operando Infrared (IR) and Raman spectroscopy allow for the real-time monitoring of a catalytic reaction under actual process conditions. researchgate.netrsc.org These methods can be used to identify reaction intermediates, understand catalyst activation and deactivation, and elucidate the kinetics of the Diels-Alder reaction to form the target molecule. researchgate.netrsc.org

In-situ NMR Spectroscopy: In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying reaction kinetics and identifying transient species in solution. iastate.edunih.govrsc.orgwiley.comnih.gov Applying this technique to the synthesis of this compound can provide detailed information about the reaction pathway and help in optimizing reaction parameters. iastate.edunih.govrsc.orgwiley.comnih.gov

Spectroscopic TechniquePotential Application in Studying this compound
Operando IR/Raman Real-time monitoring of catalyst-substrate interactions and intermediate formation during synthesis.
In-situ NMR Kinetic analysis of the Diels-Alder reaction and identification of transient intermediates in solution.
Kinetic Studies Using techniques like infrared spectroscopy to determine reaction rates and activation energies for both formation and subsequent reactions. mdpi.comnih.govresearchgate.net

Exploration of its Role in Green Chemistry and Sustainable Synthesis

Beyond its own sustainable synthesis, this compound has the potential to be a valuable building block in the broader context of green chemistry.

Bio-based Platform Chemical: Future research could explore the possibility of deriving both the phenyl and cyclohexene moieties from renewable resources, establishing the compound as a bio-based platform chemical for the synthesis of more complex molecules.

Recyclable Reagents and Catalysts: The development of synthetic routes that utilize recyclable catalysts is a key principle of green chemistry. nih.govresearchgate.net Research should focus on heterogeneous catalysts or catalysts immobilized on solid supports that can be easily recovered and reused for the synthesis of this compound. nih.govresearchgate.net

Computational Design of Derivatives with Tunable Chemical Reactivity

Computational chemistry provides a powerful tool for the rational design of molecules with specific properties. In the context of this compound, computational methods can guide the synthesis of derivatives with tailored reactivity.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure and reactivity of the molecule. nih.gov This can help in understanding the regioselectivity and stereoselectivity of reactions and in predicting the effect of substituents on reactivity.

Machine Learning: Machine learning models are increasingly being used to predict reaction outcomes and to design molecules with desired properties. chemrxiv.orgresearchgate.netcmu.educhemrxiv.orgnih.gov By training models on datasets of related reactions, it may be possible to predict the reactivity of novel derivatives of this compound and to identify promising candidates for specific applications. chemrxiv.orgresearchgate.netcmu.educhemrxiv.orgnih.gov

Potential for Incorporation into Novel Polymeric or Material Scaffolds (purely chemical applications)

The presence of both a polymerizable alkene and a functionalizable carboxylic acid group makes this compound an attractive monomer for the synthesis of novel polymers and materials.

Functional Polymers: The carboxylic acid group can be used as a handle for post-polymerization modification, allowing for the introduction of a wide range of functional groups. This could lead to the development of polymers with tailored properties for applications such as specialty coatings, adhesives, or functional resins.

Polyesters and Polyamides: The carboxylic acid functionality allows for its use as a monomer in step-growth polymerization to produce polyesters and polyamides. The rigid phenylcyclohexene backbone could impart unique thermal and mechanical properties to these polymers.

Recyclable Polymers: Inspired by the chemical recycling of other cyclohexene-based polymers, research could explore the synthesis of polymers from this compound that are designed for depolymerization back to the monomer, contributing to a circular economy for plastics. researchgate.net

Q & A

What are the recommended synthetic routes for 4-Phenylcyclohex-1-ene-1-carboxylic acid, and how can reaction conditions be optimized for yield?

Basic Research Focus
A viable synthetic approach involves Friedel-Crafts alkylation of benzene with a cyclohexene-carboxylic acid derivative, followed by oxidation to introduce the carboxylic acid group. Reaction optimization can be achieved by controlling temperature (e.g., 0–5°C for regioselectivity) and using Lewis acids like AlCl₃ . Alternatively, Diels-Alder reactions between phenyl-substituted dienes and acrylic acid derivatives may yield the target compound, with yield improvements via solvent polarity adjustments (e.g., THF vs. DCM) . Monitor intermediates using TLC or HPLC to track progress .

How can researchers resolve contradictions in NMR data when characterizing the stereochemistry of this compound derivatives?

Advanced Research Focus
Contradictions in NMR assignments often arise from conformational flexibility or overlapping signals. Use 2D NMR techniques (e.g., NOESY or HSQC) to differentiate axial/equatorial substituents on the cyclohexene ring . Computational modeling (DFT-based chemical shift predictions) can validate experimental data . For example, compare calculated 1H^1H-NMR shifts (via Gaussian or ORCA) with observed spectra to resolve ambiguities in stereoisomer identification .

What analytical techniques are most effective for quantifying this compound in complex mixtures?

Basic Research Focus
Reverse-phase HPLC with UV detection (λ = 210–260 nm) is optimal for quantification, using a C18 column and mobile phase of acetonitrile/0.1% formic acid . For trace analysis, LC-MS (ESI-negative mode) provides higher sensitivity, leveraging the compound’s molecular ion peak ([M-H]⁻ at m/z ~215) . Validate methods via spike-recovery experiments in matrices like reaction crude extracts .

What computational approaches are suitable for predicting the reactivity of the cyclohexene ring in this compound under varying pH conditions?

Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model protonation states of the carboxylic acid group and their impact on ring strain. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack . MD simulations in explicit solvent (e.g., water or DMSO) reveal pH-dependent conformational changes, correlating with experimental kinetic data .

What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Focus
Use PPE (gloves, N95 mask, and goggles) to avoid inhalation/contact with dust . Work under fume hoods to mitigate vapor exposure (P260/P264) . Store the compound in airtight containers away from oxidizing agents, as cyclohexene derivatives are prone to peroxidation . Emergency protocols should include rinsing exposed skin with water (P335) and consulting poison control (P307+P311) .

How can researchers design experiments to investigate the catalytic hydrogenation of this compound while preserving the carboxylic acid group?

Advanced Research Focus
Use selective hydrogenation catalysts (e.g., Pd/C or PtO₂) under mild H₂ pressure (1–3 atm) to saturate the cyclohexene double bond without reducing the carboxylic acid. Monitor reaction progress via FT-IR to confirm C=C bond disappearance (~1650 cm⁻¹) . To prevent decarboxylation, maintain pH >4 with buffers and avoid high temperatures (>80°C) . Post-reaction, purify via acid-base extraction (e.g., ethyl acetate/NaHCO₃) .

How do solvent effects influence the tautomeric equilibrium of this compound in solution?

Advanced Research Focus
Polar aprotic solvents (e.g., DMSO) stabilize the enol tautomer via hydrogen bonding with the carboxylic acid group, while nonpolar solvents (e.g., toluene) favor the keto form. Characterize equilibrium using 1H^1H-NMR in deuterated solvents: keto tautomers show downfield shifts for α-protons (~3.5 ppm), whereas enol forms exhibit broad OH signals . Solvent dielectric constant (ε) correlations can be modeled using the Kirkwood-Bauer-Magat equation .

What strategies mitigate side reactions during esterification of this compound?

Basic Research Focus
Employ Fischer esterification with excess alcohol (e.g., methanol) and H₂SO₄ catalyst under reflux. To suppress dimerization or ring-opening, keep temperatures <100°C and avoid prolonged reaction times . Alternatively, use DCC/DMAP coupling for milder conditions. Monitor by FT-IR for ester C=O stretch (~1740 cm⁻¹) and confirm purity via GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.